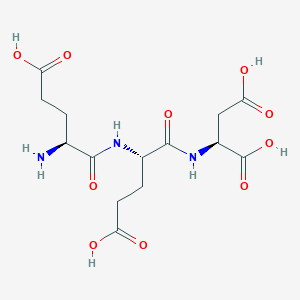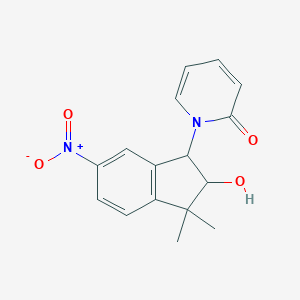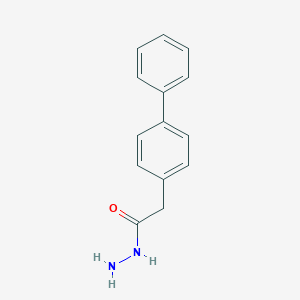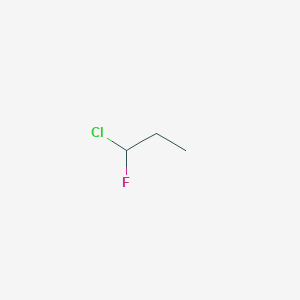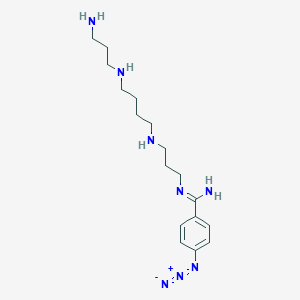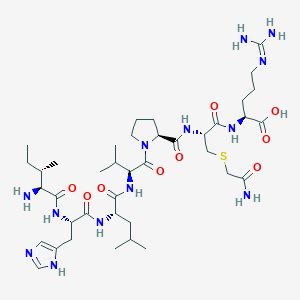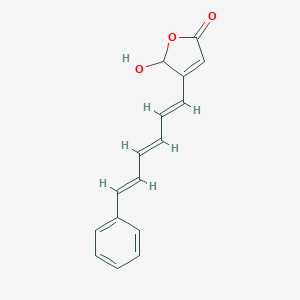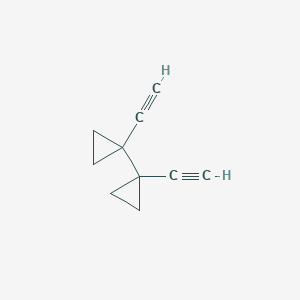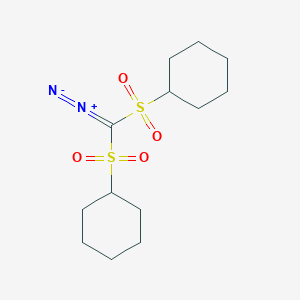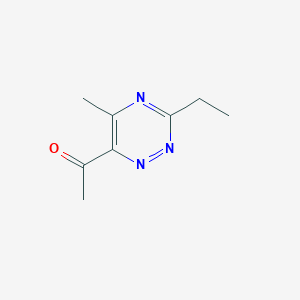
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone, also known as EMTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMTE is a heterocyclic compound that contains a triazine ring and a ketone group. It is synthesized through a multistep process and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with various enzymes and proteins in the body. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been found to inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to exhibit interesting biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to using 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone in lab experiments. It has low solubility in water, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some applications.
Orientations Futures
There are several future directions for the study of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone and to identify its potential targets in the body.
Méthodes De Synthèse
The synthesis of 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone involves a multistep process that starts with the reaction of ethyl acetoacetate and hydrazine hydrate to form 3-ethyl-4-hydrazino-5-methyl-1,2,4-triazole. This intermediate is then reacted with acetic anhydride to form 3-ethyl-5-methyl-1,2,4-triazol-4-yl acetate, which is further reacted with sodium methoxide to form 1-(3-ethyl-5-methyl-1,2,4-triazol-4-yl)ethanone, also known as 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone.
Applications De Recherche Scientifique
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. 1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
139938-61-7 |
|---|---|
Nom du produit |
1-(3-Ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone |
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-(3-ethyl-5-methyl-1,2,4-triazin-6-yl)ethanone |
InChI |
InChI=1S/C8H11N3O/c1-4-7-9-5(2)8(6(3)12)11-10-7/h4H2,1-3H3 |
Clé InChI |
BUKQVLPUZIYHGF-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(N=N1)C(=O)C)C |
SMILES canonique |
CCC1=NC(=C(N=N1)C(=O)C)C |
Synonymes |
Ethanone, 1-(3-ethyl-5-methyl-1,2,4-triazin-6-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
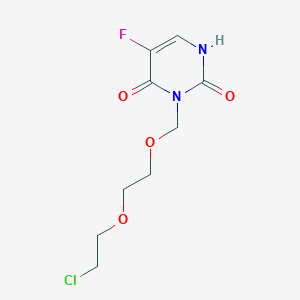
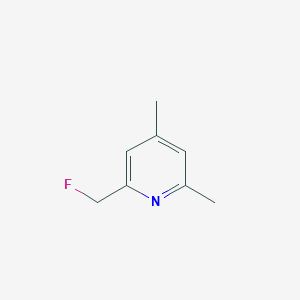
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

